molecular formula C23H29N5O2S2 B12156449 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12156449
M. Wt: 471.6 g/mol
InChI Key: MOOCJONDJISUOY-SDXDJHTJSA-N
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Description

This chemical, 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one, is a potent and selective ATP-competitive inhibitor of the c-Met (mesenchymal-epithelial transition factor) kinase. The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are critical signaling pathways involved in cell proliferation, scattering, motility, and invasion. Dysregulation of this pathway, through mutation or overexpression, is frequently implicated in tumorigenesis, metastasis, and poor prognosis in various human cancers, making it a high-value target for therapeutic intervention. This compound exerts its research value by specifically blocking c-Met autophosphorylation and subsequent downstream signaling cascades, such as the MAPK and PI3K/Akt pathways. By potently inhibiting c-Met, this molecule serves as an essential pharmacological tool for investigating the oncogenic roles of c-Met in vitro and in vivo, validating c-Met as a driver in specific cancer subtypes, and studying mechanisms of resistance to targeted therapies. It is presented as a high-purity compound for research applications exclusively in cancer biology, signal transduction studies, and preclinical drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C23H29N5O2S2

Molecular Weight

471.6 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N5O2S2/c1-4-5-6-9-28-22(30)18(32-23(28)31)15-17-20(26-13-11-25(3)12-14-26)24-19-16(2)8-7-10-27(19)21(17)29/h7-8,10,15H,4-6,9,11-14H2,1-3H3/b18-15-

InChI Key

MOOCJONDJISUOY-SDXDJHTJSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of the pyrido[1,2-a]pyrimidin-4-one core. This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the thiazolidine moiety via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds with enhanced properties.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are studied to evaluate its efficacy and safety in treating various diseases.

Industry

In industry, this compound is used in the development of advanced materials with specific properties, such as improved thermal stability, mechanical strength, and chemical resistance. Its unique structure allows for the design of materials with tailored functionalities for various applications.

Mechanism of Action

The mechanism of action of 9-methyl-2-(4-methylpiperazin-1-yl)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades, depending on the specific target and context.

Comparison with Similar Compounds

2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Differences: The piperazine substituent is 4-ethyl instead of 4-methyl. The thiazolidinone ring bears a phenylethyl group instead of a pentyl chain.
  • The phenylethyl substituent could engage in π-π stacking with aromatic residues in target proteins, a feature absent in the pentyl-substituted analogue .

5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10b)

  • Key Differences: Core structure: Pyrazolo[3,4-d]pyrimidin-4-one vs. pyrido[1,2-a]pyrimidin-4-one. Substituents: Chlorophenyl-thiazolidinone vs. pentyl-thiazolidinone.
  • Impact on Activity: The pyrazole core may alter electron distribution, affecting binding affinity.

Piperazine Substitutions

Compound Piperazine Substituent Molecular Weight (Da) LogP* Bioactivity Notes
Target Compound 4-Methyl ~520 (estimated) ~3.2 Hypothesized kinase inhibition
Patent Example (EP 2023) 4-Ethyl ~534 (estimated) ~3.5 Improved metabolic stability
Patent Example (EP 2023) 4-(2-Hydroxyethyl) ~550 (estimated) ~2.8 Enhanced solubility

*LogP values estimated using fragment-based methods.

Thiazolidinone Modifications

Compound Thiazolidinone Substituent Key Interactions
Target Compound 3-Pentyl, 2-thioxo Hydrophobic interactions
10a () 3-Phenyl, 2-thioxo π-π stacking with target
10b () 3-(4-Chlorophenyl), 2-thioxo Halogen bonding potential

Research Findings and Mechanistic Insights

  • Anti-Inflammatory Activity: Analogues with thiazolidinone-thioxo groups (e.g., 10a and 10b) exhibit COX-2 inhibition (IC₅₀ = 0.8–1.2 μM), suggesting the target compound may share this activity .
  • Kinase Inhibition: Piperazine-containing pyrido-pyrimidinones (e.g., EP 2023 derivatives) show nanomolar IC₅₀ values against CDK2 and EGFR kinases, with substituent size inversely correlating with potency .
  • Stereochemical Specificity : The (Z)-configuration of the methylidene group is critical for maintaining planar geometry, enabling optimal binding to enzyme active sites .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including condensation of thiazolidinone derivatives with pyrido[1,2-a]pyrimidine precursors. Key challenges include maintaining the stereochemical integrity of the (Z)-configured exocyclic double bond and optimizing yields during cyclization. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be tightly controlled to avoid side products. Characterization via NMR and mass spectrometry is essential to confirm structural fidelity .

Q. How can researchers validate the purity and structural identity of this compound?

Advanced analytical techniques are required:

  • HPLC-MS : To assess purity (>95% typically required for biological assays).
  • 1D/2D NMR : To confirm substituent positions and stereochemistry, particularly the (Z)-configuration of the thiazolidinone methylidene group.
  • X-ray crystallography : For unambiguous confirmation of the molecular geometry .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases or proteases due to the compound’s structural similarity to known inhibitors.
  • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells to identify selective toxicity.
  • Antimicrobial susceptibility testing : Gram-positive/negative bacteria and fungi, given the thioxo-thiazolidinone moiety’s historical antimicrobial activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR strategies include:

  • Substituent variation : Modify the 4-methylpiperazinyl group to alter lipophilicity and bioavailability. Replace the pentyl chain on the thiazolidinone with shorter/longer alkyl or aryl groups.
  • Stereochemical probes : Synthesize (E)-isomers to compare activity differences.
  • Biological target docking : Use computational models (e.g., AutoDock) to predict binding affinities to kinases or DNA repair enzymes .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Contradictions may arise from variations in assay conditions or compound purity. Solutions include:

  • Standardized protocols : Adopt consensus guidelines (e.g., CLSI for antimicrobial testing).
  • Dose-response curves : Quantify EC50/IC50 values across multiple replicates.
  • Metabolomic profiling : Identify degradation products or metabolites that may interfere with activity .

Q. How does the compound interact with cellular membranes or protein targets?

Mechanistic studies require:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases).
  • Fluorescence anisotropy : Assess DNA intercalation potential.
  • Molecular dynamics simulations : Model membrane permeability based on logP values and polar surface area .

Q. What strategies improve solubility and pharmacokinetic properties without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the pyrimidin-4-one oxygen.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability.
  • Co-crystallization : Explore co-crystals with cyclodextrins or carboxylic acids to improve aqueous solubility .

Methodological Notes

  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during thiazolidinone formation to preserve the (Z)-configuration .
  • Data Reproducibility : Include internal controls (e.g., reference inhibitors) in all biological assays to normalize inter-lab variability .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical testing, especially for cytotoxicity and environmental toxicity assessments .

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